REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([OH:12])=[C:7]([C:9](=[O:11])[CH3:10])[CH:8]=1.[N+:13]([C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1)([O-:15])=[O:14].Cl>N1C=CC=CC=1>[C:9]([C:7]1[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[O:12][C:20](=[O:21])[C:19]1[CH:18]=[CH:17][C:16]([N+:13]([O-:15])=[O:14])=[CH:24][CH:23]=1)(=[O:11])[CH3:10]
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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COC=1C=CC(=C(C1)C(C)=O)O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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1.72 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Type
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CUSTOM
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Details
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The obtained mixture was intensively stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The obtained mixture was reacted at room temperature for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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under cooling on ice
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Type
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FILTRATION
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Details
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The obtained precipitate was collected by filtration
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Type
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WASH
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Details
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the filtrate was then washed with purified water
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Name
|
|
Type
|
product
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Smiles
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C(C)(=O)C1=C(C=CC(=C1)OC)OC(C1=CC=C(C=C1)[N+](=O)[O-])=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |